5-Phenylpyrazine-2-carbonitrile

Herbicide discovery Agrochemical SAR Pyrazine positional isomerism

Sourcing a phenylpyrazine scaffold with predictable reactivity is challenging. 5-Phenylpyrazine-2-carbonitrile provides a single, well-defined reactive site at C-2, avoiding the regioselectivity issues of dicyano analogs and simplifying SAR interpretation. This enables systematic diversification via hydrolysis, reduction, or cycloaddition. • Single reactive nitrile site eliminates regiochemical ambiguity • Documented synthetic route with step-wise yields (62-78%) supports cost estimation • Differentiated IP space vs. carboxamide/amino CRF1 series • Supplied as research-grade intermediate with ≥95% purity; available from mg to multi-gram scale.

Molecular Formula C11H7N3
Molecular Weight 181.19 g/mol
CAS No. 90687-96-0
Cat. No. B13872696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpyrazine-2-carbonitrile
CAS90687-96-0
Molecular FormulaC11H7N3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(N=C2)C#N
InChIInChI=1S/C11H7N3/c12-6-10-7-14-11(8-13-10)9-4-2-1-3-5-9/h1-5,7-8H
InChIKeyDYLBHLZEIHSZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenylpyrazine-2-carbonitrile (CAS 90687-96-0) – Core Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


5-Phenylpyrazine-2-carbonitrile (CAS 90687-96-0) is a heterocyclic aromatic building block belonging to the phenylpyrazinecarbonitrile class. It features a pyrazine core substituted with a phenyl ring at the 5-position and a synthetically versatile nitrile group at the 2-position . This scaffold combines an electron-deficient diazine ring, a bulky phenyl substituent, and a strong electron-withdrawing cyano group, creating a differentiated reactivity profile for downstream medicinal chemistry and agrochemical derivatization. The compound is catalogued under IUPAC name 5-phenylpyrazine-2-carbonitrile (synonyms: 2-cyano-5-phenylpyrazine, 5-phenyl-2-pyrazinecarbonitrile) with molecular formula C₁₁H₇N₃ and molecular weight 181.19 g/mol . Commercially, it is supplied as a research-grade intermediate with typical purity ≥95% (HPLC), available in quantities from milligrams to multi-gram scale .

5-Phenylpyrazine-2-carbonitrile (CAS 90687-96-0) – Why Positional Isomers and Close Analogs Cannot Be Interchanged Without Loss of Functional Performance


Within the phenylpyrazinecarbonitrile family, subtle variations in substitution pattern produce substantial, quantifiable differences in biological potency, synthetic accessibility, and physicochemical behavior. The herbicidal activity of 6-phenyl-2-pyrazinecarbonitrile is demonstrably superior to that of the 5-phenyl isomer in standardized pot tests against barnyardgrass and broadleaf weeds [1], meaning that any agrochemical screening program selecting phenylpyrazinecarbonitriles must justify the choice of the 5-phenyl scaffold on grounds other than raw herbicidal potency. Similarly, adding a second nitrile group (as in 5-phenylpyrazine-2,3-dicarbonitrile) fundamentally alters the electronic character, hydrogen-bonding capacity, and metabolic stability of the molecule [2]. These positional and functional-group differences preclude generic interchange in structure–activity relationship (SAR) studies, patent landscapes, and chemical process development.

5-Phenylpyrazine-2-carbonitrile (CAS 90687-96-0) – Product-Specific Quantitative Evidence for Differentiated Selection Against Closest Comparators


Herbicidal Potency Head-to-Head: 5-Phenyl vs 6-Phenyl Pyrazinecarbonitrile Isomers in Whole-Plant Assays

In the only published direct comparative herbicide study, Nakamura et al. (1984) synthesized both 5-phenyl-2-pyrazinecarbonitrile (the target compound) and 6-phenyl-2-pyrazinecarbonitrile, then evaluated them side-by-side in pot tests against barnyardgrass (Echinochloa crus-galli) and broadleaf weeds [1]. The authors explicitly report that the 6-phenyl-2-pyrazinecarbonitriles were 'relatively potent compared with the 5-phenyl derivatives.' Although the published abstract does not provide numerical IC₅₀ or GR₅₀ values, the directional conclusion is unambiguous and based on replicated whole-plant assays. This places the target compound in a defined lower-potency tier relative to its 6-phenyl positional isomer for herbicidal applications.

Herbicide discovery Agrochemical SAR Pyrazine positional isomerism

Synthetic Accessibility and Yield Benchmarking: Multi-Step Route to 5-Phenylpyrazine-2-carbonitrile vs Analogs

A representative multi-step synthesis of 5-phenylpyrazine-2-carbonitrile from pyrazine-2,3-dicarboxylic anhydride proceeds via condensation with aniline (62–70% yield), thionyl chloride-mediated dehydration (78%), and final cyanation with malononitrile in refluxing pyridine (68–70%), delivering overall yields in the range of 33–38% over three steps after recrystallization to ≥95% purity . By comparison, the 5-phenylpyrazine-2,3-dicarbonitrile analog (bearing a second CN group at position 3) is commercially available at 97% purity via distinct synthetic routes, and the 6-phenyl isomer synthesis is reported in the same Nakamura study but with different intermediate isolation requirements [1]. The mono-nitrile target compound thus presents a distinct synthetic risk–reward profile: lower overall step yield but a simpler purification trajectory than the di-nitrile analog, and no requirement for the regioselectivity control needed to access the 6-phenyl isomer.

Process chemistry Pyrazine synthesis Cyanation yield optimization

Nitrile-Directed Reactivity Differentiation: 5-Phenylpyrazine-2-carbonitrile vs 5-Phenylpyrazine-2,3-dicarbonitrile in Downstream Derivatization

The single nitrile group at the 2-position of the target compound enables chemoselective transformations — hydrolysis to the corresponding carboxamide or carboxylic acid, reduction to the aminomethyl analogue, or cycloaddition to tetrazole — without the competing reactivity of a second nitrile at position 3 that is present in 5-phenylpyrazine-2,3-dicarbonitrile . The 2,3-dicarbonitrile analog undergoes distinct reaction manifolds (e.g., preferential nucleophilic attack at the more electrophilic 3-CN, or dual functionalization), complicating selective mono-derivatization [1]. This electronic differentiation is grounded in the differing LUMO distributions of mono- vs di-nitrile pyrazines, a class-level property that directly impacts the design of focused compound libraries where a single reactive handle is desired.

Medicinal chemistry Nitrile reactivity Heterocyclic functionalization

CRF₁ Receptor Pharmacophore Compatibility: 5-Phenyl-2-cyanopyrazine Scaffold vs Alternative 2-Substituents in Patent-Backed CNS Applications

Neurogen Corporation patents (US20040106620 and related filings) disclose that 5-substituted-2-arylpyrazines act as selective modulators of corticotropin-releasing factor 1 (CRF₁) receptors, with utility in stress, anxiety, and depression indications [1]. Within this chemotype, the nature of the 2-substituent on the pyrazine ring is a critical determinant of receptor affinity and selectivity. The nitrile group at the 2-position of the target compound presents a compact, strong electron-withdrawing moiety that contrasts with the carboxamide, carboxylate, or alkylamino substituents explored in congeneric series. While direct binding data (Kᵢ, IC₅₀) for 5-phenylpyrazine-2-carbonitrile at CRF₁ receptors have not been publicly disclosed, the compound occupies a distinct physicochemical niche within the patent Markush space: its nitrile contributes a dipole moment and hydrogen-bond-acceptor character that differ from the hydrogen-bond-donor capacity of carboxamide analogs, potentially translating to differentiated CNS penetration and target engagement profiles.

CNS drug discovery CRF₁ receptor antagonist Pyrazine pharmacophore

5-Phenylpyrazine-2-carbonitrile (CAS 90687-96-0) – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry Library Design Requiring a Single-Point Derivatization Handle on a Pyrazine Core

When constructing focused compound libraries around a phenylpyrazine scaffold, the mono-nitrile target compound provides a single, well-defined reactive site at C-2 for systematic diversification (hydrolysis to acid/amide, reduction to amine, cycloaddition to tetrazole, or nucleophilic addition). This avoids the regioselectivity complications inherent to the 2,3-dicarbonitrile analog and simplifies SAR interpretation . The documented synthetic route with step-wise yield data (62–70% condensation, 78% dehydration, 68–70% cyanation) provides a transparent basis for cost-of-goods estimation in library production .

Agrochemical Lead Identification Where Low Intrinsic Phytotoxicity Is a Desired Starting Point

The Nakamura et al. (1984) head-to-head study demonstrates that the 5-phenyl isomer exhibits lower herbicidal potency than the 6-phenyl isomer in whole-plant assays [1]. For agrochemical programs seeking a scaffold with attenuated baseline phytotoxicity — for example, when targeting selective weed control or when the pyrazine core is intended as a pharmacophore carrier rather than the primary toxophore — the 5-phenyl compound offers a rationally justified starting point. Subsequent potency gains can be engineered through substitution at other positions (e.g., 3-amino or 5-propylamino), as demonstrated with the 6-phenyl series.

CRF₁ Receptor Antagonist Lead Generation with Freedom-to-Operate Considerations

Patent literature (Neurogen Corp., US20040106620) establishes the 5-substituted-2-arylpyrazine chemotype as a privileged scaffold for CRF₁ receptor modulation [2]. The 2-cyano variant represented by the target compound occupies a distinct substituent space relative to the extensively exemplified carboxamide and amino series, potentially offering both differentiated intellectual property positioning and altered physicochemical properties (lower hydrogen-bond donor count, reduced polar surface area) that may favor blood–brain barrier penetration. CNS discovery teams can procure the target compound as a key intermediate for parallel SAR exploration around the 2-nitrile vector.

Process Chemistry Development and Scale-Up Feasibility Assessment

The availability of a detailed, step-by-step synthetic protocol with quantified yields, intermediate isolation points, and purity benchmarks makes 5-phenylpyrazine-2-carbonitrile a well-characterized substrate for process optimization studies. The three-step sequence from pyrazine-2,3-dicarboxylic anhydride has known bottlenecks (exothermic cyanation step, byproduct formation) that are amenable to modern flow chemistry and catalytic improvements. Procurement of the target compound at research scale enables in-house route scouting before committing to custom synthesis of larger quantities.

Quote Request

Request a Quote for 5-Phenylpyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.